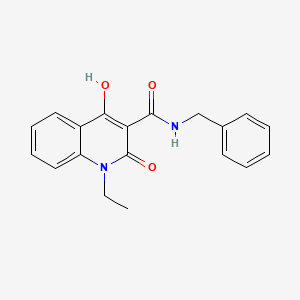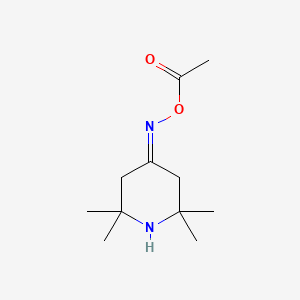
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one is a compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as TMB-8 and is primarily used as an inhibitor of calcium uptake in cells. In
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one involves the inhibition of calcium uptake in cells. This compound binds to the calcium-binding protein, calmodulin, which is involved in the regulation of calcium uptake in cells. By binding to calmodulin, 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one prevents the activation of calcium-dependent enzymes and the release of calcium from intracellular stores.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one are primarily related to its inhibition of calcium uptake in cells. This compound has been shown to inhibit muscle contraction, platelet aggregation, and immune cell activation. In addition, this compound has been shown to have anti-inflammatory effects, which may be related to its inhibition of immune cell activation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one in lab experiments is its specificity for calmodulin. This compound has been shown to be a selective inhibitor of calmodulin-dependent enzymes, which allows for the study of specific cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one. One potential direction is the development of more selective inhibitors of calmodulin-dependent enzymes. This could allow for the study of specific cellular processes without the potential toxicity associated with high concentrations of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one. Another potential direction is the study of the anti-inflammatory effects of this compound. Understanding the mechanism of action of this compound in immune cells could lead to the development of new anti-inflammatory drugs. Finally, the potential use of this compound in the treatment of diseases such as hypertension and arrhythmias could be explored further.
Synthesis Methods
The synthesis of 6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one involves the reaction of 4-bromophenylacetic acid with 3,5,5-trimethyl-1,2-cyclohexanedione in the presence of a base. This reaction produces the desired compound, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
6-(4-bromophenyl)-4-hydroxy-3,5,5-trimethyl-5,6-dihydro-2H-pyran-2-one has been used extensively in scientific research as an inhibitor of calcium uptake in cells. This compound has been shown to be effective in blocking calcium uptake in a variety of cell types, including smooth muscle cells, platelets, and neutrophils. This inhibition of calcium uptake has been used to study a variety of cellular processes, including muscle contraction, platelet aggregation, and immune cell activation.
properties
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-8-11(16)14(2,3)12(18-13(8)17)9-4-6-10(15)7-5-9/h4-7,12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVSIRVXQAYMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(OC1=O)C2=CC=C(C=C2)Br)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-hydroxy-3,3,5-trimethyl-2H-pyran-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5914079.png)
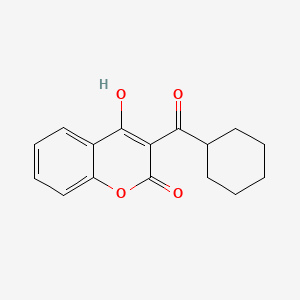
![3-bromo-4-hydroxy-7-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914087.png)
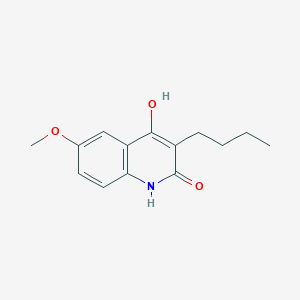
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
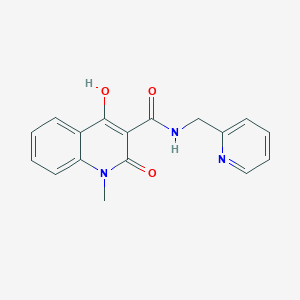

![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)
![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)

